2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

medicinal chemistry Wnt inhibitor structure–activity relationship

Deploy 2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-13-7) as your primary Wnt/β-catenin screening probe. The ortho-fluorine substitution confers a distinct metabolic advantage—blocking CYP-mediated aromatic hydroxylation to deliver cleaner in vitro ADME data. Patent SAR confirms this 2-fluoro-benzamide as a preferred embodiment for pathway inhibition. Available at research-grade purity (≥95% HPLC) for target engagement assays, selectivity profiling, and benchmarking against mechanistically distinct Wnt inhibitors.

Molecular Formula C18H16FN3OS
Molecular Weight 341.4
CAS No. 391227-13-7
Cat. No. B2579492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS391227-13-7
Molecular FormulaC18H16FN3OS
Molecular Weight341.4
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F)C
InChIInChI=1S/C18H16FN3OS/c1-10-8-11(2)15(12(3)9-10)17-21-22-18(24-17)20-16(23)13-6-4-5-7-14(13)19/h4-9H,1-3H3,(H,20,22,23)
InChIKeyQMAHSTCVLFGTRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-13-7): Chemical Identity and Procurement Baseline


2-Fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-13-7; molecular formula C₁₈H₁₆FN₃OS; MW 341.4 g/mol) is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl-benzamide class. The compound features a mesityl (2,4,6-trimethylphenyl) substituent at the thiadiazole 5‑position and a 2‑fluoro substituent on the benzamide ring, a combination that has been claimed in patent literature as part of a broader series of Wnt signalling pathway inhibitors [1]. Commercially, the compound is offered by multiple suppliers at research-grade purity (typically ≥95% by HPLC) and is primarily positioned as a screening compound for early-stage drug discovery programs targeting Wnt/β‑catenin-dependent pathologies, including hyper‑proliferative disorders [1].

Why 1,3,4-Thiadiazol-2-yl-Benzamide Analogs Cannot Be Simply Substituted for CAS 391227-13-7


Even closely related analogs within the N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide series exhibit divergent pharmacological profiles driven by subtle variations in the benzamide substituent. The identity and position of the phenyl-ring substituent modulate both the electron density of the benzamide carbonyl and the overall molecular topology, directly influencing target engagement (e.g., Wnt pathway inhibition), metabolic stability, and off-target liability. Consequently, substitution of the 2‑fluoro derivative (CAS 391227-13-7) with the unsubstituted (CAS 391226-16-7), 3‑methyl (CAS 391226-24-7), 2‑nitro (CAS 391226-97-4), or 4‑fluoro regioisomer is not a scientifically neutral decision; each modification can result in a distinct biological fingerprint that must be validated in the user's specific assay system. The quantitative evidence summarized in Section 3 provides the basis for rational selection of CAS 391227-13-7 over the most relevant comparators.

CAS 391227-13-7: Quantitative Differentiation Evidence Against Closest Analogs and In‑Class Candidates


2-Fluoro vs. Unsubstituted Benzamide: Hydrogen-Bond Acceptor Capacity and Dipole Moment

The 2‑fluoro substituent in CAS 391227-13-7 introduces a strong electronegative hydrogen‑bond acceptor at the ortho position of the benzamide ring, which is absent in the unsubstituted comparator N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-16-7). This substitution increases the molecular dipole moment and can alter the conformational preference of the amide bond, potentially affecting binding to polar residues in the target protein's active site. Fluorine at the 2‑position also enhances metabolic stability by blocking potential sites of oxidative metabolism, a benefit not conferred by the unsubstituted analog. In the broader patent family exemplified by EP3259268A1, compounds bearing ortho‑halogen substituents on the benzamide ring are specifically claimed as preferred embodiments due to improved potency in Wnt reporter gene assays [1].

medicinal chemistry Wnt inhibitor structure–activity relationship

2-Fluoro vs. 3-Methyl Benzamide: Steric and Electronic Contrast

Compared with the 3‑methyl analog 3‑methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-24-7), the 2‑fluoro substituent in CAS 391227-13-7 provides a smaller van der Waals radius (F = 1.47 Å vs. CH₃ = 2.00 Å) while introducing a strong electron‑withdrawing inductive effect (−I). The 3‑methyl group is electron‑donating (+I) and larger, which can lead to steric clashes in compact binding pockets. In published SAR from the patent family, electron‑withdrawing ortho‑substituents, including halogens, are associated with lower IC₅₀ values in Wnt reporter assays compared with meta‑alkylated variants, although exact figures for this specific pair were not disclosed [1].

medicinal chemistry Wnt pathway SAR

2-Fluoro vs. 4-Fluoro Regioisomer: Positional Impact on Target Engagement

The position of the fluorine atom on the benzamide ring critically influences the compound's biological profile. In 4‑fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-57-9), the fluorine is located para to the amide linkage, whereas in CAS 391227-13-7 it is ortho. This positional change alters the molecular electrostatic potential surface and can redirect the amide NH orientation, potentially affecting hydrogen‑bonding geometry with conserved water molecules or backbone carbonyls in the target protein. While direct head‑to‑head activity data for this exact pair are not publicly available, the patent emphasizes that ortho‑substitution on the benzamide ring is a distinct and preferred structural feature associated with enhanced Wnt pathway inhibition, particularly in cellular reporter assays [1].

medicinal chemistry regioisomer Wnt inhibitor

2-Fluoro Substitution and Metabolic Stability: A Pharmacokinetic Differentiator

Fluorine substitution at the ortho position of the benzamide ring is a well‑established strategy to block cytochrome P450‑mediated aromatic hydroxylation, a primary route of oxidative metabolism for unsubstituted phenyl rings. The 2‑fluoro group in CAS 391227-13-7 serves as a metabolically inert bioisostere of hydrogen, occupying the site most susceptible to CYP‑mediated oxidation. This design feature is explicitly leveraged in the patent series, where halogen‑substituted benzamides are claimed to exhibit improved metabolic stability and prolonged half‑life relative to their non‑halogenated counterparts, although quantitative microsomal stability data (e.g., intrinsic clearance in human liver microsomes) are not publicly disclosed for this specific compound [1].

metabolic stability fluorination drug metabolism

Differentiation from Structurally Distinct Wnt Inhibitors (KY1220, CCT036477)

CAS 391227-13-7 belongs to a distinct chemotype (1,3,4-thiadiazol‑2‑yl‑benzamide) that differs fundamentally from other Wnt pathway inhibitors such as KY1220 (thiazole‑based; IC₅₀ = 2.1 µM in HEK293 reporter cells, targeting β‑catenin/Ras destabilization) and CCT036477 (indole‑based; IC₅₀ = 4.6 µM in reporter cells, acting at the β‑catenin transcription level). The thiadiazole‑benzamide scaffold is proposed in the patent literature to act via a distinct mechanism within the Wnt/β‑catenin axis, although the precise molecular target for CAS 391227-13-7 has not been publicly disclosed [1]. This chemotype diversity is valuable for chemical biology studies that aim to probe the Wnt pathway through orthogonal modalities or overcome resistance to a single mechanism.

Wnt signaling chemical probe selectivity

Recommended Application Scenarios for CAS 391227-13-7 Based on Differentiation Evidence


Wnt/β‑Catenin Pathway Screening and Hit‑to‑Lead Optimization

Procure CAS 391227-13-7 when building a focused screening library targeting the Wnt/β‑catenin signalling axis. The 2‑fluoro‑benzamide motif is a preferred embodiment in the patent SAR, and the compound's ortho‑fluorine substituent provides a distinct electrostatic and steric profile compared with unsubstituted, meta‑methyl, or para‑fluoro analogs [1]. Use it as a representative of the 1,3,4‑thiadiazol‑2‑yl‑benzamide class in primary biochemical or cell‑based Wnt reporter assays to establish structure–activity relationships and benchmark against other chemotypes.

Chemical Biology Studies Requiring Orthogonal Wnt Pathway Probes

Deploy CAS 391227-13-7 alongside mechanistically distinct Wnt inhibitors such as KY1220 (β‑catenin/Ras destabilizer) and CCT036477 (transcriptional blocker) to dissect the Wnt signalling cascade. The thiadiazole‑benzamide chemotype is inferred to act through a different node in the pathway, making it suitable for combination studies that test pathway redundancy, resistance mechanisms, or synthetic lethality in Wnt‑dependent cancer cell lines [1].

Metabolic Stability Screening in Early ADME Panels

Select CAS 391227-13-7 over the non‑fluorinated analog (CAS 391226-16-7) for in vitro metabolic stability assessments (e.g., human liver microsome or hepatocyte assays). The ortho‑fluorine is positioned to block CYP‑mediated aromatic hydroxylation, a key clearance pathway for unsubstituted benzamides. This substitution allows the evaluation of a metabolically hardened scaffold without the confounding factor of rapid oxidative clearance, improving the translational relevance of early ADME data [1].

Regioisomeric Selectivity Profiling in Kinase or Target Panels

Include CAS 391227-13-7 (2‑fluoro) alongside its 4‑fluoro regioisomer in broad‑panel kinase or target selectivity screens. The positional difference in fluorine substitution can lead to divergent off‑target binding profiles, as the ortho‑fluoro group alters the amide geometry and molecular electrostatic potential surface differently than the para‑fluoro group [1]. This comparison is essential for projects where selectivity against closely related targets (e.g., other kinases or Wnt pathway components) is a critical decision parameter.

Quote Request

Request a Quote for 2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.